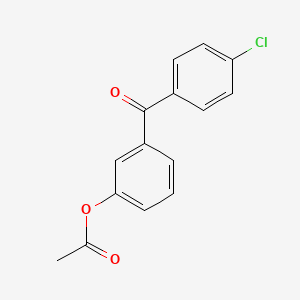

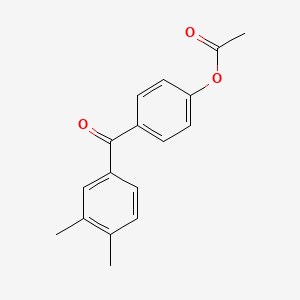

4-Acetoxy-3',4'-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

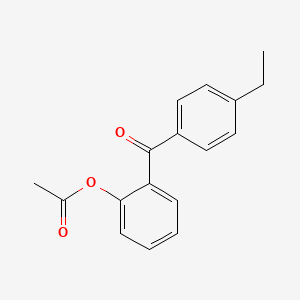

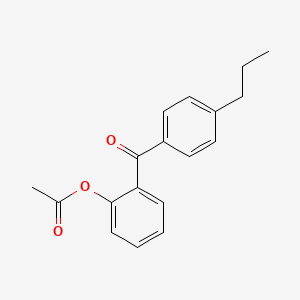

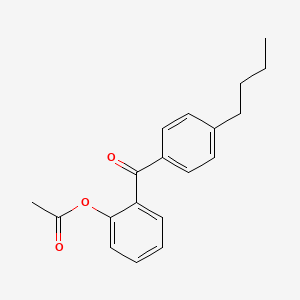

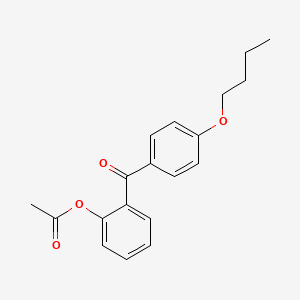

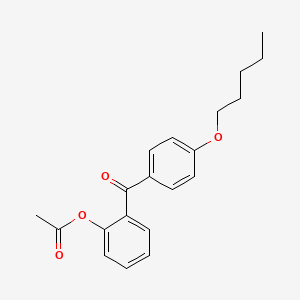

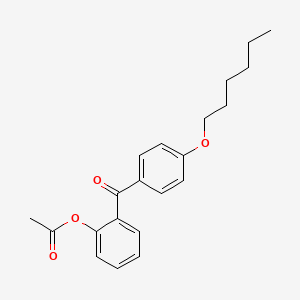

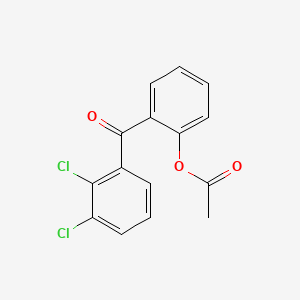

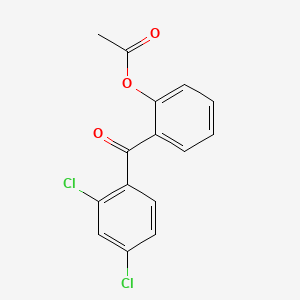

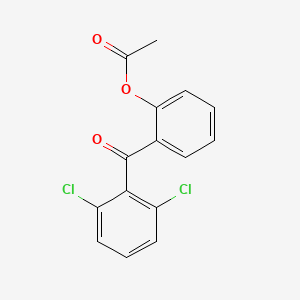

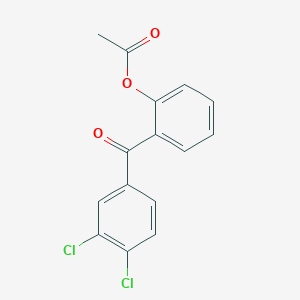

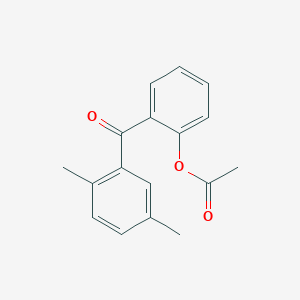

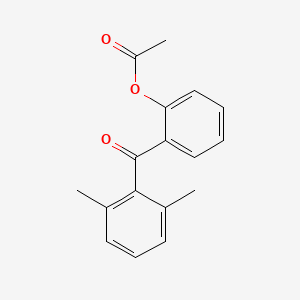

4-Acetoxy-3’,4’-dimethylbenzophenone, also known as [4-(3,4-dimethylbenzoyl)phenyl] acetate , is a chemical compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 .

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3’,4’-dimethylbenzophenone contains a total of 37 bonds. These include 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone . The molecule contains a total of 36 atoms; 16 Hydrogen atoms, 17 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis

4-Acetoxy-3’,4’-dimethylbenzophenone has a molecular weight of 268.31 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Material Applications

Nonlinear Optical Properties : Hydrazones derived from similar compounds have been synthesized and their third-order nonlinear optical properties were investigated, suggesting potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Carbazomycin B Synthesis : A study demonstrated the synthesis of carbazomycin B through radical arylation of benzene, involving a series of reactions that include acetylation steps potentially relevant to derivatives of 4-Acetoxy-3',4'-dimethylbenzophenone (Crich & Rumthao, 2004).

Electrochemical Properties : Research on tetrasubstituted tetraphenylethenes, synthesized through acylation of derivatives, highlights the electrochemical properties of these materials, indicating applications in electronic devices (Schreivogel et al., 2006).

Biochemical Applications

Protein Transacetylase Modulation : Studies on substituted 4-methylcoumarins, which share structural similarity with 4-Acetoxy-3',4'-dimethylbenzophenone, demonstrated their ability to modulate the activity of acetoxy drug: protein transacetylase (TAase), affecting receptor proteins such as cytochrome P-450, NADPH cytochrome c reductase, and cytosolic glutathione S-transferase. This indicates a potential biochemical application in modulating protein activity (Kumar et al., 2005).

Chemiluminescence in Bioanalysis : Enhancers derived from similar compounds have been used to increase the relative luminescent intensity in the luminol-H2O2-HRP chemiluminescence system, suggesting applications in bioanalytical assays (Yang et al., 2015).

Safety and Hazards

When handling 4-Acetoxy-3’,4’-dimethylbenzophenone, it’s recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

[4-(3,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-5-15(10-12(11)2)17(19)14-6-8-16(9-7-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXWPUINOVTLOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641745 |

Source

|

| Record name | 4-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-35-3 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.